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Compound of Interest

Compound Name: 2,3,5-Trichlorobenzaldehyde

Cat. No.: B1294575 Get Quote

A detailed spectroscopic comparison of 2,3,5-Trichlorobenzaldehyde with its precursors,

2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene, reveals distinct spectral shifts and features

that are indicative of the functional group transformations occurring during its synthesis. This

guide provides a comprehensive analysis of the FT-IR, 1H NMR, 13C NMR, and UV-Vis

spectroscopic data for these compounds, supported by detailed experimental protocols.

The journey from simple chlorinated aromatic hydrocarbons to the more functionalized 2,3,5-
Trichlorobenzaldehyde is a fundamental process in organic synthesis. Spectroscopic analysis

is a cornerstone in monitoring this transformation, confirming the identity of intermediates and

the final product, and ensuring purity. This guide serves as a valuable resource for researchers,

scientists, and professionals in drug development by offering a clear, data-driven comparison of

the spectroscopic properties of 2,3,5-Trichlorobenzaldehyde and its key precursors.

Synthetic Pathway Overview
2,3,5-Trichlorobenzaldehyde can be synthesized via two primary routes. The first involves the

oxidation of the methyl group of 2,3,5-trichlorotoluene. The second pathway proceeds from the

formylation of 1,2,4-trichlorobenzene. Both 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene

are therefore considered direct precursors to 2,3,5-Trichlorobenzaldehyde.
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Synthetic routes to 2,3,5-Trichlorobenzaldehyde.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2,3,5-
Trichlorobenzaldehyde and its precursors.

FT-IR Spectroscopic Data
Compound Key FT-IR Peaks (cm-1) and Assignments

2,3,5-Trichlorobenzaldehyde

~1700 (C=O stretch, strong), ~2850 & ~2750

(C-H stretch of aldehyde), 3050-3100 (aromatic

C-H stretch), 1550-1600 (aromatic C=C stretch),

800-900 (C-Cl stretch)

2,3,5-trichlorotoluene

2850-3000 (aliphatic C-H stretch), 3050-3100

(aromatic C-H stretch), 1450-1500 (aromatic

C=C stretch), 800-900 (C-Cl stretch)

1,2,4-trichlorobenzene
3050-3100 (aromatic C-H stretch), 1450-1550

(aromatic C=C stretch), 800-900 (C-Cl stretch)

1H NMR Spectroscopic Data (in CDCl3)
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Compound Chemical Shift (δ, ppm) and Multiplicity

2,3,5-Trichlorobenzaldehyde
10.3 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H,

Ar-H)

2,3,5-trichlorotoluene 7.2-7.4 (m, 2H, Ar-H), 2.4 (s, 3H, -CH3)

1,2,4-trichlorobenzene 7.42 (d, 1H), 7.32 (dd, 1H), 7.16 (d, 1H)[1]

13C NMR Spectroscopic Data (in CDCl3)
Compound Chemical Shift (δ, ppm)

2,3,5-Trichlorobenzaldehyde
~189 (C=O), ~139 (C-CHO), ~135, ~133, ~132,

~130, ~129 (Ar-C)

2,3,5-trichlorotoluene
~138 (C-CH3), ~134, ~132, ~131, ~130, ~128

(Ar-C), ~20 (-CH3)

1,2,4-trichlorobenzene 133.5, 133.1, 131.2, 130.3, 127.9, 127.9

UV-Vis Spectroscopic Data (in Hexane)
Compound λmax (nm)

2,3,5-Trichlorobenzaldehyde ~250, ~290

2,3,5-trichlorotoluene ~270, ~280

1,2,4-trichlorobenzene 278, 287[2]

Experimental Protocols
A brief overview of the experimental methodologies for the key spectroscopic techniques is

provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded on a spectrometer using KBr pellets or as a thin film on NaCl

plates. For solid samples, a small amount of the compound was ground with dry KBr and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.chemicalbook.com/SpectrumEN_120-82-1_13CNMR.htm
https://www.sigmaaldrich.com/US/en/product/sigald/256412
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pressed into a thin pellet. For liquid samples, a drop of the neat liquid was placed between two

NaCl plates. The spectra were recorded in the range of 4000-400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra were obtained on a 400 or 500 MHz NMR spectrometer. Samples

were dissolved in deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative

to TMS.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were

dissolved in spectroscopic grade hexane to a concentration of approximately 10-4 to 10-5 M.

Spectra were recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.

Discussion of Spectroscopic Features
The introduction of the aldehyde functional group in 2,3,5-Trichlorobenzaldehyde from its

precursors brings about significant and predictable changes in the spectroscopic data.

In the FT-IR spectrum, the most prominent change is the appearance of a strong absorption

band around 1700 cm-1, characteristic of the carbonyl (C=O) stretching vibration of the

aldehyde. Additionally, two weak bands appear around 2850 cm-1 and 2750 cm-1, which are

indicative of the C-H stretching vibration of the aldehyde proton. These features are absent in

the spectra of both 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene.

The 1H NMR spectrum of 2,3,5-Trichlorobenzaldehyde shows a highly deshielded singlet at

approximately 10.3 ppm, which is a definitive signal for an aldehyde proton. This is a stark

contrast to the spectrum of 2,3,5-trichlorotoluene, which exhibits a singlet for the methyl

protons at around 2.4 ppm, and the spectrum of 1,2,4-trichlorobenzene, which only shows

signals in the aromatic region.

In the 13C NMR spectrum, the presence of the aldehyde group is confirmed by a signal in the

downfield region, typically around 189 ppm, corresponding to the carbonyl carbon. This signal

is absent in the spectra of the precursors. The carbon atom attached to the aldehyde group

also experiences a significant downfield shift.
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The UV-Vis spectra are influenced by the electronic transitions within the aromatic ring and the

attached functional groups. The introduction of the carbonyl group in 2,3,5-
Trichlorobenzaldehyde, which is a chromophore, leads to a bathochromic shift (a shift to

longer wavelengths) of the absorption maxima compared to its precursors. This is due to the

extension of the conjugated π-system.

Conclusion
The spectroscopic comparison of 2,3,5-Trichlorobenzaldehyde with its precursors, 2,3,5-

trichlorotoluene and 1,2,4-trichlorobenzene, provides a clear illustration of the impact of

functional group transformation on the spectral properties of a molecule. The distinct changes

observed in the FT-IR, NMR, and UV-Vis spectra serve as reliable diagnostic tools for

monitoring the synthesis and confirming the identity and purity of the final product. This guide

provides a foundational dataset and experimental framework for researchers working with

these and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2,4-Trichlorobenzene(120-82-1) 13C NMR spectrum [chemicalbook.com]

2. 1,2,4-Trichlorobenzene for HPLC, = 99 120-82-1 [sigmaaldrich.com]

To cite this document: BenchChem. [A Spectroscopic Showdown: 2,3,5-
Trichlorobenzaldehyde and Its Chemical Forebears]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1294575#spectroscopic-comparison-of-
2-3-5-trichlorobenzaldehyde-with-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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